molecular formula C26H31F3N6OS B12742157 4,6-Pyrimidinediamine, 5-((2-methoxyphenyl)methyl)-2-((2-(4-((3-(trifluoromethyl)phenyl)methyl)-1-piperazinyl)ethyl)thio)- CAS No. 190670-74-7

4,6-Pyrimidinediamine, 5-((2-methoxyphenyl)methyl)-2-((2-(4-((3-(trifluoromethyl)phenyl)methyl)-1-piperazinyl)ethyl)thio)-

Cat. No.: B12742157
CAS No.: 190670-74-7
M. Wt: 532.6 g/mol
InChI Key: LFKKHGNEPKOBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Pyrimidinediamine, 5-((2-methoxyphenyl)methyl)-2-((2-(4-((3-(trifluoromethyl)phenyl)methyl)-1-piperazinyl)ethyl)thio)- is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Pyrimidinediamine, 5-((2-methoxyphenyl)methyl)-2-((2-(4-((3-(trifluoromethyl)phenyl)methyl)-1-piperazinyl)ethyl)thio)- typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. They may include various substituted pyrimidine derivatives with altered pharmacological properties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4,6-Pyrimidinediamine derivatives: Compounds with similar core structures but different substituents.

    Piperazine derivatives: Compounds containing the piperazine ring, known for their diverse pharmacological activities.

Uniqueness

The uniqueness of 4,6-Pyrimidinediamine, 5-((2-methoxyphenyl)methyl)-2-((2-(4-((3-(trifluoromethyl)phenyl)methyl)-1-piperazinyl)ethyl)thio)- lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

190670-74-7

Molecular Formula

C26H31F3N6OS

Molecular Weight

532.6 g/mol

IUPAC Name

5-[(2-methoxyphenyl)methyl]-2-[2-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethylsulfanyl]pyrimidine-4,6-diamine

InChI

InChI=1S/C26H31F3N6OS/c1-36-22-8-3-2-6-19(22)16-21-23(30)32-25(33-24(21)31)37-14-13-34-9-11-35(12-10-34)17-18-5-4-7-20(15-18)26(27,28)29/h2-8,15H,9-14,16-17H2,1H3,(H4,30,31,32,33)

InChI Key

LFKKHGNEPKOBPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=C(N=C(N=C2N)SCCN3CCN(CC3)CC4=CC(=CC=C4)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.